molecular formula C17H19N3O4S2 B12943538 4-(5,6-Dimethyl-1H-benzimidazole-1-sulfonyl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 606131-21-9

4-(5,6-Dimethyl-1H-benzimidazole-1-sulfonyl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B12943538
CAS No.: 606131-21-9
M. Wt: 393.5 g/mol
InChI Key: GGMQOCHYJKGREX-UHFFFAOYSA-N
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Description

4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The resulting benzimidazole is then subjected to sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core is known to bind to various biological targets, modulating their activity . The sulfonyl and dimethylbenzenesulfonamide groups enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    Sulfonylbenzimidazoles: Compounds with similar sulfonyl groups, exhibiting comparable chemical properties.

    Dimethylbenzenesulfonamides: Compounds with similar dimethylbenzenesulfonamide groups, used in various chemical applications.

Uniqueness

4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N,N-dimethylbenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

606131-21-9

Molecular Formula

C17H19N3O4S2

Molecular Weight

393.5 g/mol

IUPAC Name

4-(5,6-dimethylbenzimidazol-1-yl)sulfonyl-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C17H19N3O4S2/c1-12-9-16-17(10-13(12)2)20(11-18-16)26(23,24)15-7-5-14(6-8-15)25(21,22)19(3)4/h5-11H,1-4H3

InChI Key

GGMQOCHYJKGREX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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